Product packaging for 2-(3-Aminophenyl)thiazole-4-carbaldehyde(Cat. No.:CAS No. 885278-99-9)

2-(3-Aminophenyl)thiazole-4-carbaldehyde

Cat. No.: B8271082
CAS No.: 885278-99-9
M. Wt: 204.25 g/mol
InChI Key: WUNYYDGWNXLCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminophenyl)thiazole-4-carbaldehyde is a chemical building block of significant interest in medicinal chemistry and drug discovery. It features both an electron-rich 2-aminothiazole moiety and a formyl (aldehyde) group, making it a versatile precursor for synthesizing diverse libraries of compounds through reactions at both the aromatic amine and the aldehyde functionalities . The 2-aminothiazole scaffold is a privileged structure in pharmaceutical research, known for its wide range of biological activities . Derivatives of this core structure have been investigated as potential anticancer agents , antimicrobials , anti-inflammatory compounds , and antioxidants . The specific substitution at the 4-position with a carbaldehyde group and at the 2-position with a 3-aminophenyl group makes this particular compound a valuable intermediate for creating more complex molecules, such as Schiff bases, hydrazones, and fused heterocycles, which are common in the design of novel bioactive substances . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care and consult safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2OS B8271082 2-(3-Aminophenyl)thiazole-4-carbaldehyde CAS No. 885278-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminophenyl)-1,3-thiazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNYYDGWNXLCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670245
Record name 2-(3-Aminophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-99-9
Record name 2-(3-Aminophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 2 3 Aminophenyl Thiazole 4 Carbaldehyde

Reactions of the Carbaldehyde Moiety

Condensation Reactions

Reactivity in Multicomponent Heterocycle Syntheses

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net The aldehyde functionality of 2-(3-Aminophenyl)thiazole-4-carbaldehyde makes it a prime candidate for participation in such reactions, which are fundamental in the generation of diverse molecular libraries for drug discovery. nih.govsemanticscholar.org

The formyl group can readily undergo condensation with various nucleophiles, a key step in many MCRs. For instance, in reactions analogous to the Biginelli or Hantzsch syntheses, the aldehyde can react with a β-ketoester and a urea (B33335) or thiourea (B124793) equivalent to construct dihydropyrimidinone or dihydropyridine (B1217469) rings, respectively. nih.gov The presence of the bulky and electronically complex 2-(3-aminophenyl)thiazole substituent can influence the stereochemistry and yield of these reactions.

One notable application involves the synthesis of novel thiazole-containing dihydropyrimidinones through a Biginelli-type reaction, showcasing the utility of thiazole (B1198619) aldehydes in generating complex heterocyclic frameworks. nih.gov

Table 1: Potential Multicomponent Reactions Involving this compound

Reaction NamePotential ReactantsResulting Heterocycle
Biginelli ReactionEthyl acetoacetate, Urea/ThioureaDihydropyrimidinone/thione
Hantzsch Dihydropyridine SynthesisEthyl acetoacetate, AmmoniaDihydropyridine
Kabachnik–Fields ReactionDiethyl phosphite, Amineα-Aminophosphonate
Ugi ReactionAmine, Carboxylic acid, Isocyanideα-Acylaminocarboxamide

Reactivity of the Aminophenyl Group

The primary aromatic amine on the phenyl ring is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the molecular diversity achievable from this scaffold.

The nucleophilic nature of the amino group allows for straightforward acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides, converts the amine into the corresponding amide. This transformation is often used to introduce new structural motifs or to modify the electronic properties of the molecule. For example, acylation of 2-aminothiazole (B372263) derivatives is a common strategy in the synthesis of compounds with potential biological activity. nih.gov

Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes be challenging to control, potentially leading to a mixture of mono- and di-alkylated products. Reductive amination, a reaction between the amine and an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups.

Table 2: Examples of Amine Functionalization Reactions

Reaction TypeReagent ExampleFunctional Group Formed
AcylationAcetyl chlorideAcetamide
AcylationBenzoyl chlorideBenzamide
AlkylationMethyl iodideMethylamine/Dimethylamine
Reductive AminationAcetone, NaBH(OAc)₃Isopropylamine

The amino group of the aminophenyl moiety is a key participant in condensation and cyclization reactions, which are pivotal for the construction of fused heterocyclic systems. For instance, the reaction of an o-aminophenyl ketone with a 1,3-dicarbonyl compound can lead to the formation of a quinoline (B57606) ring system through a cyclocondensation process. nih.gov

Similarly, the amino group in this compound can react with a suitably positioned carbonyl group or other electrophilic center, either intramolecularly or intermolecularly, to form new rings. One such example is the condensation of 2-aminothiophenols with aldehydes, which proceeds through an imine intermediate followed by cyclization to afford benzothiazoles. nih.govtku.edu.tw While the subject compound has an aminophenyl group rather than an aminothiophenol, analogous cyclization strategies can be envisioned where the amino group acts as the key nucleophile.

Chemical Transformations of the Thiazole Ring

The thiazole ring itself is a reactive entity, susceptible to both nucleophilic and electrophilic attack, allowing for further functionalization of the heterocyclic core.

The C-2 position of the thiazole ring is known to be electron-deficient, making it a target for nucleophilic attack. pharmaguideline.com In the case of this compound, this position is already substituted. However, reactions at this site are still possible. Strong organometallic bases can deprotonate the C-2 position of unsubstituted thiazoles, generating a nucleophilic species that can react with electrophiles. pharmaguideline.com

While direct nucleophilic substitution of the aminophenyl group at C-2 would be challenging, activation of the ring, for example through N-alkylation to form a thiazolium salt, can enhance the electrophilicity of this position and facilitate substitution reactions.

Electrophilic substitution reactions on the thiazole ring are generally directed to the C-5 position, which is the most electron-rich. researchgate.netpharmaguideline.com In this compound, the C-5 position is unsubstituted and would be the expected site of attack for electrophiles such as in halogenation, nitration, or sulfonation reactions.

N-Alkylation to Form Thiazolium Cations

The nitrogen atom at position 3 of the thiazole ring in this compound possesses a lone pair of electrons, making it susceptible to electrophilic attack by alkylating agents. This reaction, known as N-alkylation, results in the formation of quaternary ammonium (B1175870) salts known as thiazolium cations. pharmaguideline.com This transformation is a fundamental process for modifying the electronic properties of the thiazole ring and is a key step in the synthesis of various functional molecules. google.com

The reaction typically involves treating the thiazole derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. The thiazole nitrogen acts as a nucleophile, displacing the halide and forming a new nitrogen-carbon bond. pharmaguideline.com The resulting thiazolium salt is a positively charged species, with the charge delocalized across the heterocyclic ring system. This delocalization imparts a degree of resonance stabilization to the cation. pharmaguideline.com The presence of the aminophenyl and carbaldehyde groups on the thiazole ring can influence the rate and efficiency of N-alkylation by modifying the electron density of the heterocyclic core.

The formation of these thiazolium cations is significant as they are precursors to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry and as catalysts in organic synthesis. Furthermore, thiazolium salts themselves are valuable as catalysts, particularly for reactions like the Stetter reaction. usask.ca

Table 1: N-Alkylation of Thiazoles
ReactantAlkylating AgentProductSignificance
Thiazole DerivativeAlkyl Halide (e.g., R-X)N-Alkyl Thiazolium HalidePrecursors to N-Heterocyclic Carbenes (NHCs), Catalysts. usask.ca
3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thioneα,ω-diiodidesbis-Thiazolium diiodideIntermediates in the synthesis of alkanethiols. nih.gov

Metal-Halogen Exchange Reactions of Halogenated Thiazoles

Metal-halogen exchange is a powerful synthetic tool for the functionalization of heterocyclic compounds, including thiazoles. wikipedia.org This reaction is particularly useful for creating a nucleophilic carbon center on the thiazole ring, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The process involves treating a halogenated thiazole, such as a bromo- or iodo- derivative of this compound, with a strong organometallic base, typically an organolithium reagent like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). wikipedia.orgresearchgate.netmt.com

The reaction proceeds via the exchange of the halogen atom on the thiazole ring with the metal from the organometallic reagent. For instance, reacting a 2-bromothiazole (B21250) derivative with n-BuLi results in the formation of a 2-lithiothiazole intermediate. wikipedia.org This exchange is generally very fast and is often conducted at low temperatures (e.g., -78 °C) to prevent side reactions, such as the nucleophilic attack of the organolithium reagent on other electrophilic sites in the molecule. nih.gov The position of the halogen on the thiazole ring dictates the position of metallation. For example, lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) with lithium diisopropylamide (LDA) can be used to introduce functional groups at the 5-position. researchgate.net

The resulting organolithium or organomagnesium species is a potent nucleophile that can react with a wide array of electrophiles. This allows for the introduction of various functional groups onto the thiazole ring, including alkyl, acyl, and carboxyl groups. researchgate.net A combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) and n-BuLi, has been developed to facilitate selective bromine-metal exchange on bromoheterocycles that contain acidic protons, which can be a challenge when using alkyllithium reagents alone. nih.govnih.gov

Table 2: Metal-Halogen Exchange on Halogenated Heterocycles
SubstrateReagentIntermediateSubsequent Reaction with Electrophiles (E+)Reference
2-Bromothiazolen-Butyllithium (n-BuLi)2-LithiothiazoleForms 2-substituted thiazoles (Thiazole-E). wikipedia.org
Bromoheterocycle with acidic protoni-PrMgCl and n-BuLiOrganomagnesium intermediateCoupling with electrophilic reagents. nih.gov
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazoleLithium diisopropylamide (LDA)5-Lithio-thiazole derivativeReaction with acetaldehyde, cyclohexanone, DMF. researchgate.net

Oxidation to Thiazole N-Oxides and Their Applications

The nitrogen atom of the thiazole ring can be oxidized to form a thiazole N-oxide. wikipedia.org This transformation modifies the electronic structure of the ring, influencing its reactivity and providing a handle for further functionalization. The oxidation is typically achieved using various oxidizing agents. wikipedia.orgnih.gov Common reagents include peracids, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org A particularly effective and novel reagent for this purpose is hypofluorous acid prepared from fluorine and water in acetonitrile (B52724) (HOF·CH3CN), which offers mild reaction conditions and high yields. wikipedia.orgresearchgate.net

The formation of the N-oxide has significant implications for the reactivity of the thiazole ring. Thiazole N-oxides have proven to be valuable intermediates in organic synthesis. For instance, they are used in palladium-catalyzed C-H arylation reactions. The N-oxide group can act as a directing group, shifting the reactivity to reliably favor substitution at the 2-position of the thiazole ring. wikipedia.org This directing effect allows these arylation reactions to be carried out under much milder conditions than would otherwise be possible. The N-oxide can be deoxygenated later in a synthetic sequence if the parent thiazole is the desired final product. acs.org

Table 3: Oxidation of Thiazoles to N-Oxides
Thiazole DerivativeOxidizing AgentProductApplicationReference
General ThiazolemCPBAThiazole N-oxideIntermediate in organic synthesis. wikipedia.org
General ThiazoleHOF·CH3CNThiazole N-oxideDirecting group for Pd-catalyzed C-H arylation at C2-position. wikipedia.orgresearchgate.net
Thiazole C-nucleosidePeracidThiazole N-oxide C-nucleosideIncorporation into DNA. acs.orgacs.org

Advanced Applications in Chemical Synthesis and Materials Science

The unique structural characteristics of 2-(3-aminophenyl)thiazole-4-carbaldehyde, which combines an aromatic amine and a thiazole (B1198619) ring with a reactive carbaldehyde group, make it a valuable precursor in various advanced chemical applications. Its utility spans from the creation of complex molecular architectures to the development of specialized materials.

Computational Investigations of 2 3 Aminophenyl Thiazole 4 Carbaldehyde and Its Analogs

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of thiazole (B1198619) derivatives. researchgate.netnih.gov These methods are used to optimize the molecule's geometry and calculate fundamental properties that govern its behavior.

Key electronic descriptors that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net

For thiazole derivatives, studies have shown that the HOMO is often delocalized over the thiazole and adjacent phenyl rings, while the LUMO can be localized on specific parts of the molecule, such as the thiazole ring or electron-withdrawing groups. researchgate.net The distribution of these frontier orbitals is critical for understanding interactions with other molecules, such as biological receptors. Analysis of the partial densities of states can reveal the specific atomic orbital contributions (e.g., from sulfur, nitrogen, or carbon atoms) to the valence and conduction bands, which significantly influences the electronic properties. nih.govresearchgate.net

Table 1: Representative Quantum Chemical Descriptors for Thiazole Scaffolds

DescriptorTypical Calculated Value (eV)Significance
E_HOMO-5.5 to -7.5Electron-donating ability
E_LUMO-1.0 to -2.5Electron-accepting ability
Energy Gap (E_LUMO - E_HOMO)~3.0 to 5.0Chemical reactivity and stability

Note: Values are illustrative and based on DFT calculations for similar thiazole derivatives. Actual values for 2-(3-aminophenyl)thiazole-4-carbaldehyde would require specific calculation.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies and for predicting a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

For this compound, several key descriptors can be predicted using computational software:

Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov

LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of a compound. It influences how a molecule distributes between aqueous and lipid environments in the body, affecting absorption and membrane permeability.

Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors (typically -OH and -NH groups) and acceptors (typically N and O atoms) is crucial for molecular recognition, particularly the binding of a ligand to a protein target.

Rotatable Bonds: The number of rotatable bonds is an indicator of molecular flexibility. Lower numbers are often associated with better oral bioavailability in drug candidates.

Table 2: Predicted Molecular Descriptors for this compound

DescriptorPredicted Value
Molecular FormulaC10H8N2OS
Molecular Weight204.25 g/mol
TPSA82.1 Ų
LogP2.15
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds2

Note: These values are computationally predicted and may vary slightly depending on the algorithm used.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights that are difficult to obtain experimentally. For this compound, theoretical studies can explore reactions involving its key functional groups: the aminophenyl group and the carbaldehyde group.

A common reaction for aldehydes is condensation with an amine to form a Schiff base (imine). Theoretical studies can map the entire reaction pathway, from reactants to products, through the transition state. mdpi.com These calculations can determine the activation energy, which indicates the kinetic feasibility of the reaction. The mechanism typically involves a two-step process: the initial nucleophilic attack of the amine on the aldehyde to form a hemiaminal intermediate, followed by the elimination of a water molecule to yield the imine. mdpi.com Computational models can also assess the influence of solvents and catalysts on the reaction rate and equilibrium. mdpi.com Furthermore, reactivity descriptors derived from DFT, such as Fukui functions, can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, guiding synthetic strategies. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. This compound has rotatable bonds, primarily between the thiazole ring and the phenyl ring, allowing it to adopt various conformations.

Conformational analysis , often performed using DFT methods, can identify the most stable, low-energy conformations of the molecule in different environments (e.g., in the gas phase or in a solvent). nih.gov These studies can reveal the preferred spatial arrangement of the phenyl and thiazole rings relative to each other.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.gov In an MD simulation, the movements of all atoms in the molecule are calculated over a period of time, revealing its flexibility and how it interacts with its environment (e.g., water molecules). MD simulations are crucial for understanding how a ligand like this compound might adapt its shape upon binding to a biological target, and for confirming the stability of ligand-protein complexes identified through docking. nih.gov

In Silico Screening and Library Design

The 2-aminothiazole (B372263) scaffold is considered a "privileged structure" in medicinal chemistry because it can bind to a variety of biological targets. researchgate.net As such, this compound and its analogs are valuable starting points for in silico screening and the design of compound libraries for drug discovery. nih.gov

Library design involves creating a large, virtual collection of related molecules by systematically modifying a core scaffold. Starting with this compound, chemists can computationally add different substituents to the aminophenyl ring or react the aldehyde group to create a diverse library of virtual compounds.

This library can then be subjected to in silico screening , a process that uses computational methods to rapidly assess the potential of these compounds to interact with a specific biological target, such as an enzyme or receptor. nih.gov The most common technique is molecular docking, where each compound in the library is computationally "fitted" into the binding site of the target protein to predict its binding affinity and orientation. nih.govijaresm.com This process allows researchers to prioritize a smaller number of promising compounds for actual chemical synthesis and biological testing, saving significant time and resources. ijaresm.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of thiazole (B1198619) derivatives has traditionally been dominated by the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. sci-hub.se While robust, future research is increasingly focused on developing more efficient, sustainable, and diverse synthetic routes to access 2-(3-aminophenyl)thiazole-4-carbaldehyde and its analogues.

Emerging strategies are leaning towards greener approaches that minimize waste and energy consumption. rsc.org These include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields for thiazole formation. researchgate.net

Ultrasonic Irradiation: The use of ultrasound offers another energy-efficient method to promote the necessary chemical transformations. rsc.org

Catalyst- and Solvent-Free Conditions: Research into solid-state or molten-state reactions that proceed without the need for catalysts or hazardous solvents is a key area of sustainable chemistry. akjournals.com

A significant advancement would be the development of pathways that allow for the late-stage introduction of the amino and carbaldehyde functionalities onto a pre-formed thiazole ring, offering greater flexibility in generating diverse derivatives. The reduction of a corresponding nitro-substituted precursor remains a viable and straightforward method for introducing the crucial amine group. akjournals.com

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

Methodology Key Features Potential Advantages
Hantzsch Synthesis Condensation of α-haloketones and thioamides. sci-hub.se Well-established, versatile.
Green Approaches Use of microwaves, ultrasound, green solvents. rsc.org Reduced reaction times, lower environmental impact.
One-Pot Reactions Multiple components react in a single step. rsc.org High efficiency, reduced waste.

| Catalytic Methods | Use of transition metals like copper or rhodium. akjournals.com | High selectivity, milder reaction conditions. |

Development of Advanced Catalytic Systems for Functionalization

The three key functional groups of this compound—the aminophenyl group, the thiazole ring, and the carbaldehyde—offer multiple handles for subsequent chemical modification. Advanced catalytic systems are pivotal for achieving selective and efficient functionalization.

Future research will likely focus on:

C-H Bond Functionalization: Transition-metal-catalyzed direct activation of C-H bonds on the thiazole or phenyl ring is a powerful tool for introducing new substituents without the need for pre-functionalized starting materials. rsc.org Catalysts based on palladium, rhodium, and copper are particularly promising for these transformations, enabling arylation, alkylation, and amidation reactions. akjournals.comnih.gov

Photoredox Catalysis: This metal-free approach uses light to initiate chemical reactions, offering mild conditions for transformations like aminomethylation of thiazole rings. africacommons.net

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Chan-Lam couplings, can be employed to modify the thiazole scaffold, for instance, by reacting a halogenated precursor with boronic acids. akjournals.commdpi.com

Selective Aldehyde and Amine Modifications: While the aldehyde can undergo standard transformations like oxidation or acetal (B89532) formation, and the amine can be acylated, advanced catalytic systems can offer greater control and efficiency for these reactions, enabling the construction of more complex molecular architectures. sci-hub.semdpi.com

Mechanistic Studies of Key Chemical Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing existing methods and discovering new ones.

Key areas for mechanistic investigation include:

Hantzsch Thiazole Synthesis Mechanism: While the general pathway is known, detailed computational and experimental studies can elucidate the role of intermediates, transition states, and the influence of substituents on reaction rates and yields.

Modified Gewald Reaction Pathways: For alternative syntheses starting from nitriles, mechanistic studies are needed to determine the predominant reaction pathway, which can be influenced by the substrate's structure. rsc.org For instance, the reaction may proceed via an initial enolisation or a direct attack on the nitrile group. rsc.org

Catalytic Cycle Elucidation: For the advanced catalytic functionalization reactions mentioned previously, detailed mechanistic studies are essential. This involves identifying the active catalytic species, understanding the steps of oxidative addition, reductive elimination, and the role of ligands in controlling selectivity and efficiency.

Insights from these studies will enable the rational design of more effective catalysts and reaction conditions, leading to higher yields, greater purity, and broader applicability of synthetic methods.

Design of Next-Generation Thiazole-Based Functional Materials

The unique electronic and structural properties of the thiazole ring make it an attractive component for advanced functional materials. researchgate.net The structure of this compound is particularly well-suited for this purpose, as its reactive groups allow it to be used as a versatile building block (monomer) for polymerization or incorporation into larger, conjugated systems.

Future design directions include:

Organic Electronics: Thiazole-containing molecules, especially those with rigid and planar π-conjugated systems, exhibit favorable properties for use in organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). rsc.orgresearchgate.net The title compound can be used to synthesize polymers or small molecules with enhanced charge-carrier mobility and oxidative stability. rsc.org

Fluorescent Probes and Sensors: The inherent fluorescence of the thiazole core can be modulated by chemical modifications at the amine or aldehyde positions. mdpi.com This allows for the design of chemosensors that exhibit a change in their fluorescent properties upon binding to specific ions or molecules.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs): The nitrogen and sulfur atoms in the thiazole ring, along with the exocyclic amino group, can act as coordination sites for metal ions. This enables the construction of highly porous and crystalline MOFs and CPs with potential applications in gas storage, catalysis, and chemical sensing. rsc.orgrsc.orgmdpi.com

Table 2: Potential Applications of Thiazole-Based Functional Materials

Material Type Key Properties Potential Applications
Organic Polymers π-conjugated, charge-carrier mobility. rsc.org OLEDs, Organic Solar Cells, OFETs.
Fluorescent Probes Tunable fluorescence upon binding. mdpi.com Chemical and biological sensing.

| MOFs/CPs | High porosity, catalytic sites. rsc.orgmdpi.com | Gas storage, catalysis, separation. |

Integration with Automated Synthesis and Flow Chemistry

To accelerate the discovery and optimization of thiazole-based compounds for various applications, the integration of modern automation and flow chemistry techniques is essential. youtube.com Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. sci-hub.seakjournals.com

Future research in this area will involve:

Developing Continuous Flow Syntheses: Adapting established synthetic routes, such as the Hantzsch reaction, for the continuous production of this compound. sci-hub.seakjournals.com This would allow for rapid, on-demand synthesis with minimal manual intervention.

Automated Multi-Step Sequences: Designing integrated flow systems where the initial synthesis of the thiazole core is immediately followed by subsequent functionalization steps (e.g., acylation of the amine, condensation of the aldehyde) without the need to isolate and purify intermediates. akjournals.com

High-Throughput Synthesis and Screening: Utilizing automated parallel synthesis platforms to rapidly generate libraries of derivatives of the title compound. youtube.com These libraries can then be screened for desired properties, providing large datasets that can be used in conjunction with machine learning algorithms to predict reaction outcomes and guide the design of new molecules with improved functions. youtube.com

By embracing these automated technologies, researchers can significantly accelerate the pace of discovery, moving from initial synthesis to functional material or drug candidate evaluation in a much shorter timeframe. africacommons.net

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Aminophenyl)thiazole-4-carbaldehyde?

The synthesis of thiazole-4-carbaldehyde derivatives typically involves condensation reactions. A general approach includes:

  • Hantzsch Thiazole Synthesis : Reacting substituted benzaldehydes with thiosemicarbazides or thioureas in the presence of α-halo ketones (e.g., bromoacetophenone) under reflux conditions in ethanol or acetic acid .
  • Knöevenagel Condensation : For functionalized thiazoles, substituted benzaldehydes may undergo condensation with active methylene compounds (e.g., 4-thioxo-thiazolidinones) in acetic acid or PEG-400 as a solvent .
  • Vilsmeier-Haack Reaction : Used to introduce formyl groups onto aromatic systems, applicable for synthesizing carbaldehyde derivatives .
    Characterization often involves TLC monitoring, solvent removal under reduced pressure, and purification via recrystallization or flash chromatography .

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6d_6) identifies aromatic protons (δ 7.28–7.43 ppm), aldehyde protons (δ 9.05–10.04 ppm), and amine protons (δ 10.04 ppm) .
  • Mass Spectrometry (MS) : EI-MS provides molecular ion peaks (e.g., m/z 305 [M+1] for related thiazole derivatives) .
  • Elemental Analysis : Confirms purity by matching experimental and calculated values for C, H, N, and S .
  • IR Spectroscopy : Detects functional groups like C=O (aldehyde, ~1700 cm1^{-1}) and NH2_2 (~3300 cm1^{-1}) .

Q. What initial biological screening approaches are used for thiazole-4-carbaldehyde derivatives?

Preliminary assays focus on:

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., P. aeruginosa) to assess inhibition zones or MIC values .
  • Quorum Sensing (QS) Interference : Reporter strains (e.g., P. aeruginosa lasR mutants) measure QS signal inhibition, as seen with IQS (2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde) .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines to evaluate biocompatibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while PEG-400 reduces side reactions in Knöevenagel condensations .
  • Catalyst Screening : Acidic (e.g., glacial acetic acid) or basic (K2_2CO3_3) conditions influence reaction rates and regioselectivity .
  • Temperature Control : Reflux (~80°C) for faster kinetics vs. room temperature for sensitive intermediates .
  • Purification Techniques : Flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) improves purity .

Q. What strategies address discrepancies in reported biological activities of thiazole-4-carbaldehyde derivatives?

Contradictions arise from:

  • Strain-Specific Effects : For example, IQS activates QS in P. aeruginosa under phosphate starvation but not in standard media . Mitigate via standardized assay conditions (e.g., LB vs. M9 media).
  • Structural Analogues : Minor substituent changes (e.g., 3-aminophenyl vs. 4-fluorophenyl) alter target binding. Use SAR studies to identify critical functional groups .
  • Biofilm vs. Planktonic Assays : Biofilm models may show reduced efficacy due to extracellular matrix barriers. Incorporate biofilm disruption agents (e.g., DNase I) .

Q. How do computational methods like molecular docking elucidate the mechanism of thiazole derivatives in bacterial quorum sensing?

  • Target Identification : Dock thiazole-4-carbaldehydes against QS receptors (e.g., PqsR in P. aeruginosa) to predict binding modes .
  • Binding Energy Calculations : Use AutoDock Vina to rank derivatives by ΔG values; correlate with experimental IC50_{50} data .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to identify persistent interactions .

Q. What are the challenges in modifying the thiazole core to enhance target specificity in antimicrobial applications?

Key challenges include:

  • Solubility Limitations : Hydrophobic thiazole cores reduce bioavailability. Introduce polar groups (e.g., -SO3_3H) via post-synthetic modifications .
  • Off-Target Effects : Thiazoles may inhibit human kinases. Employ selectivity screens (e.g., kinase profiling panels) .
  • Metabolic Instability : Aldehyde groups are prone to oxidation. Protect via prodrug strategies (e.g., acetal derivatives) .

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